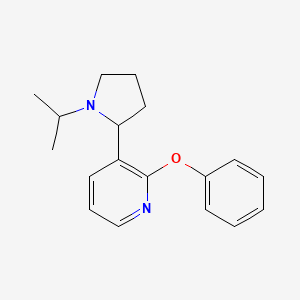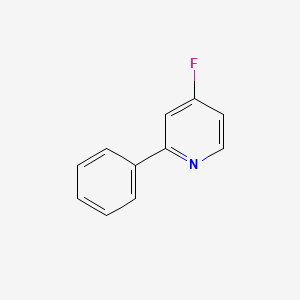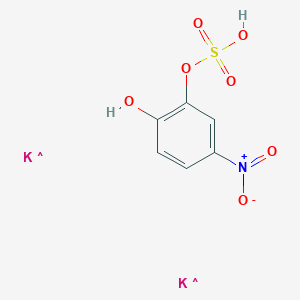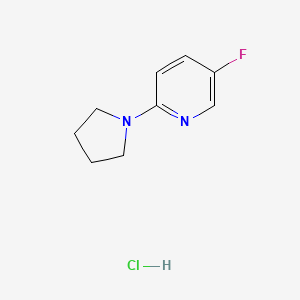
1,2-Dimethyl-3-prop-1-enylimidazol-1-ium;hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethyl-3-prop-1-enylimidazol-1-ium;hexafluorophosphate is a compound that belongs to the class of imidazolium salts. Imidazolium salts are known for their stability and versatility, making them valuable in various chemical applications. This particular compound is characterized by its unique structure, which includes a prop-1-enyl group attached to the imidazolium ring, and a hexafluorophosphate counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-3-prop-1-enylimidazol-1-ium;hexafluorophosphate typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1,2-dimethylimidazole with prop-1-enyl halides under basic conditions to form the desired imidazolium salt. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures consistent production quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-3-prop-1-enylimidazol-1-ium;hexafluorophosphate undergoes various chemical reactions, including:
Substitution Reactions: The imidazolium ring can participate in nucleophilic substitution reactions, where the prop-1-enyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coordination Chemistry: The hexafluorophosphate counterion can coordinate with metal ions, forming complexes that are useful in catalysis and other applications.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, thiolates, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazolium salts, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
1,2-Dimethyl-3-prop-1-enylimidazol-1-ium;hexafluorophosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other imidazolium salts and ionic liquids. Its stability and reactivity make it valuable in various chemical transformations.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biomolecules.
Medicine: Research is ongoing into its potential use as a drug delivery agent, given its ability to form stable complexes with therapeutic molecules.
Industry: It is used in the development of advanced materials, such as ionic liquids for electrochemical applications and catalysts for organic synthesis.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-3-prop-1-enylimidazol-1-ium;hexafluorophosphate involves its interaction with molecular targets through its imidazolium ring and hexafluorophosphate counterion. The imidazolium ring can participate in hydrogen bonding and π-π interactions, while the hexafluorophosphate counterion can coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethyl-3-propylimidazolium iodide: Similar in structure but with an iodide counterion instead of hexafluorophosphate.
1,2-Dimethyl-3-butylimidazolium chloride: Similar in structure but with a butyl group instead of a prop-1-enyl group and a chloride counterion.
1,2-Dimethyl-3-ethylimidazolium tetrafluoroborate: Similar in structure but with an ethyl group and a tetrafluoroborate counterion.
Uniqueness
1,2-Dimethyl-3-prop-1-enylimidazol-1-ium;hexafluorophosphate is unique due to its specific combination of the prop-1-enyl group and hexafluorophosphate counterion. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it valuable in specialized applications.
Properties
Molecular Formula |
C8H13F6N2P |
|---|---|
Molecular Weight |
282.17 g/mol |
IUPAC Name |
1,2-dimethyl-3-prop-1-enylimidazol-1-ium;hexafluorophosphate |
InChI |
InChI=1S/C8H13N2.F6P/c1-4-5-10-7-6-9(3)8(10)2;1-7(2,3,4,5)6/h4-7H,1-3H3;/q+1;-1 |
InChI Key |
DJCKVZBAIIXOFC-UHFFFAOYSA-N |
Canonical SMILES |
CC=CN1C=C[N+](=C1C)C.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[2-amino-2-hydroxyimino-1-[2-(trifluoromethoxy)phenyl]ethyl]carbamate](/img/structure/B11823351.png)


![1-Benzyl-1-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B11823365.png)

![4-(Ethoxymethylidene)-2-[3-(trifluoromethyl)phenyl]isoquinoline-1,3-dione](/img/structure/B11823371.png)
![sodium;3-methoxy-4-methyl-5-oxo-N-[2-(trifluoromethoxy)phenyl]sulfonyl-1,2,4-triazole-1-carboxamide](/img/structure/B11823387.png)

![tert-Butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate](/img/structure/B11823410.png)




![N-[3-(4-iodophenyl)oxan-4-yl]propane-2-sulfonamide](/img/structure/B11823447.png)
